4-methyl-2-(1H-pyrrol-1-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
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Overview
Description
The compound contains several functional groups including a pyrrole ring, a thiazole ring, a triazole ring, and a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . It is often used in pharmaceuticals and drugs .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps to introduce each of the functional groups. For example, the trifluoromethyl group can be introduced by various methods such as treatment with sulfur tetrafluoride .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the trifluoromethyl group. For example, the trifluoromethyl group is known to have a significant electronegativity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the trifluoromethyl group can affect the solubility of molecules .Scientific Research Applications
Synthesis and Characterization Research efforts have been dedicated to the synthesis of novel heterocyclic compounds, including thiazolo, triazolo, and pyrimidine derivatives, showcasing methodologies for creating complex organic structures. Studies such as those by Chattopadhyay et al. (2010) and Balandis et al. (2019) highlight the synthesis of thiazolo[5,4-d]pyrimidines and pyrrolidinone derivatives, respectively, indicating a keen interest in developing new synthetic routes for potential therapeutic agents (Chattopadhyay et al., 2010) (Balandis et al., 2019).
Biological Activities The exploration of biological activities is a significant focus, with compounds being evaluated for antibacterial, antifungal, and insecticidal properties. For instance, compounds synthesized in studies by Patel et al. (2015) and Abdelhamid et al. (2007) were tested for their antimicrobial efficacy, showing potential as new agents against various bacterial and fungal strains (Patel et al., 2015) (Abdelhamid et al., 2007). Additionally, compounds targeting specific agricultural pests have been synthesized and evaluated, indicating the potential for developing novel insecticidal agents (Soliman et al., 2020).
Mechanism of Action and Computational Studies Some studies extend beyond synthesis and biological evaluation to include computational analyses aimed at understanding the molecular interactions underlying the observed biological activities. For example, Wang et al. (2019) performed molecular docking studies to elucidate the antidepressant activity of synthesized compounds, providing valuable insights into their potential mechanisms of action (Wang et al., 2019).
Future Directions
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N6OS/c1-10-14(28-16(22-10)25-6-2-3-7-25)15(27)21-8-13-24-23-12-5-4-11(9-26(12)13)17(18,19)20/h2-3,6-7,11H,4-5,8-9H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZNEDOMPCKPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=NN=C4N3CC(CC4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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